

Synthesis and manufacturing process of Disperse Orange 30

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Compound of Interest		
Compound Name:	Disperse Orange 30	
Cat. No.:	B15552608	Get Quote

An in-depth technical guide on the synthesis and manufacturing process of the monoazo dye, **Disperse Orange 30** (C.I. 11119), is presented below. This document outlines the chemical principles, experimental protocols, and reaction parameters involved in its industrial production. The primary application of this dye is in the coloration of synthetic fibers, particularly polyesters. [1]

Synthesis Overview

The manufacturing of **Disperse Orange 30** is a classic example of azo dye synthesis, which involves two primary stages: diazotization and azo coupling.[2] The overall process can be summarized by the reaction of a diazonium salt with a coupling component.

The key steps are:

- Diazotization: An aromatic primary amine, 2,6-dichloro-4-nitroaniline, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2][3]
- Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[2][3] This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the final dye molecule.

Materials and Methods



Raw Materials

The primary chemical reagents required for the synthesis of **Disperse Orange 30** are listed below.

Chemical Name	Role	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2,6-dichloro-4- nitroaniline	Diazo Component	99-30-9	C6H4Cl2N2O2	207.02
N-(2-cyanoethyl)- N-(2- acetoxyethyl)anili ne	Coupling Component	22031-33-0	C13H16N2O2	232.28
Sodium Nitrite	Diazotizing Agent	7632-00-0	NaNO ₂	69.00
Sulfuric Acid	Acid Medium/Catalyst	7664-93-9	H2SO4	98.08
Nitrosylsulfuric Acid	Diazotizing Agent	7782-78-7	NOHSO4	127.08
Acetic Acid	Solvent	64-19-7	C2H4O2	60.05
Methanol	Solvent	67-56-1	CH ₄ O	32.04

Equipment

- Glass-lined or stainless steel chemical reactor with stirring mechanism and temperature control (cooling/heating jacket)
- Dropping funnel
- pH meter
- Filtration apparatus (e.g., filter press)
- Drying oven



Experimental Protocols

The synthesis of **Disperse Orange 30** is a multi-step process requiring careful control of reaction conditions, particularly temperature.

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

The diazotization reaction converts the primary aromatic amine into a reactive diazonium salt. This step is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]

Protocol:

- Charge a reactor with sulfuric acid (e.g., 91.9 g).[6]
- Slowly add nitrosylsulfuric acid (NSA) (e.g., 56.5 g) while maintaining the temperature below 30 °C.[6]
- Portion-wise, add 2,6-dichloro-4-nitroaniline (DCPNA) (e.g., 36 g) to the mixture, ensuring the temperature remains below 30 °C.[6]
- Stir the resulting mixture for a minimum of 2 hours to ensure the completion of the diazotization reaction.[6] The completion can be confirmed by a spot test with a β-naphthol solution, where the absence of a color change indicates that all the amine has been consumed.

Part B: Preparation of the Coupling Solution

The coupling component is dissolved in a suitable solvent system to prepare it for the reaction with the diazonium salt solution.

Protocol:

- In a separate, larger vessel, prepare a solution of water (e.g., 275 g) and acetic acid (e.g., 128 g).[6]
- Cool this solution to 0 °C using an ice bath.[6]



 Separately, dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (e.g., 32.8 g), in a solvent such as methanol (e.g., 250 g).[6]

Part C: Azo Coupling Reaction

This is the final step where the dye molecule is formed. The diazonium salt solution is slowly added to the coupling component solution under controlled temperature and pH.

Protocol:

- Slowly add the diazo solution from Part A to the cold water/acetic acid mixture from Part B, step 2. Add ice as needed to maintain a low temperature.[6]
- To this new mixture, slowly add the dissolved coupling component solution from Part B, step 3, over a period of approximately 5 hours. During this addition, maintain the reaction temperature between 15-20 °C.[6]
- After the addition is complete, continue stirring the mixture for at least 8 hours.
- Heat the reaction mixture to 80-85 °C and hold for 1 hour to ensure the reaction goes to completion.[6]
- Cool the mixture, which now contains the precipitated **Disperse Orange 30** dye.
- Filter the solid product from the solution.
- Wash the filter cake with hot water to remove any unreacted salts and impurities.
- Dry the final product. The result is a reddish-brown powder.[6]

Summary of Reaction Parameters

The following table summarizes the key quantitative data and conditions for the synthesis process based on a literature example.[6]

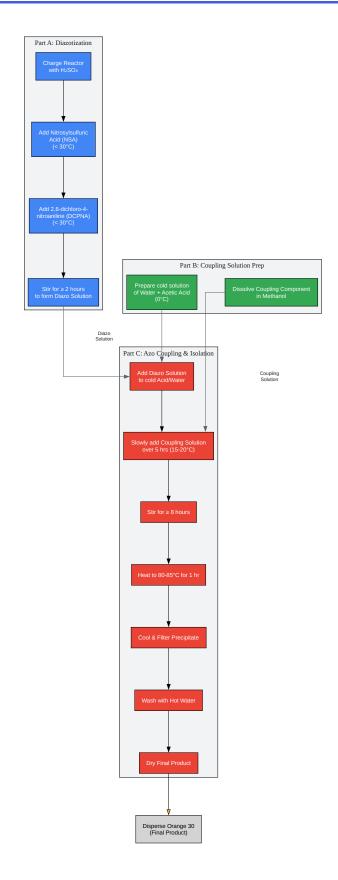


Parameter	Stage	Value/Condition
Reactants		
2,6-dichloro-4-nitroaniline	- Diazotization	36 g
Nitrosylsulfuric Acid	Diazotization	56.5 g
Sulfuric Acid	Diazotization	91.9 g
N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline	Coupling	32.8 g
Temperature		
Diazotization	- Diazotization	< 30 °C
Coupling Component Addition	Coupling	15 - 20 °C
Final Heating	Coupling	80 - 85 °C
Time		
Diazotization Stirring	Diazotization	≥ 2 hours
Coupling Component Addition	Coupling	~ 5 hours
Final Stirring	Coupling	≥ 8 hours
Final Heating	Coupling	1 hour
рН		
Dyeing Applications	Post-Synthesis	4 to 7

Visualization of Synthesis Workflow

The logical flow of the manufacturing process for **Disperse Orange 30** is illustrated in the diagram below.





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